
Butylguanidine Monohydrochloride: Molecular
Architecture, Synthesis, and Applications in

Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Butylguanidine monohydrochloride
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Cat. No.: B102243

Get Quote

Executive Summary
Butylguanidine monohydrochloride (1-Butylguanidine hydrochloride) is a highly versatile

aliphatic guanidine derivative that serves as a critical building block in medicinal chemistry and

pharmaceutical formulation. Characterized by a highly basic guanidino group tethered to a four-

carbon hydrophobic alkyl chain, this compound exhibits unique physicochemical properties,

including surfactant-like behavior and the ability to form robust hydrogen-bonded networks.

This technical guide explores the structural dynamics, biological mechanisms of action, and

validated synthetic protocols for butylguanidine monohydrochloride, providing actionable

insights for drug development professionals.

Chemical Profile and Structural Dynamics
The molecular structure of butylguanidine monohydrochloride consists of a flexible butyl

chain attached to a rigid, planar guanidinium cation. Because it is formulated as a

monohydrochloride salt, the imine nitrogen is protonated, resulting in a delocalized positive

charge distributed symmetrically across the three nitrogen atoms. This resonance stabilization
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makes the guanidinium moiety an excellent pharmacophore for interacting with biological

targets such as carboxylate and phosphate groups on proteins and lipid membranes.

Quantitative Data Summary
Property Value

Clinical / Chemical
Significance

Chemical Name 1-Butylguanidine hydrochloride
Standard IUPAC

nomenclature.

CAS Registry Number
19341-56-1 (Salt) / 462-69-1

(Base)

Unique identifier for API

sourcing[1].

Molecular Formula C5H14ClN3
Represents the protonated salt

form.

Molecular Weight 151.64 g/mol (Salt)
Low molecular weight ideal for

fragment-based drug design.

Topological Polar Surface Area ~64.4 Å²

Optimal for membrane

interaction without

compromising solubility[1].

LogP (Predicted) 0.61

Indicates a balanced

amphiphilic nature (hydrophilic

head, lipophilic tail)[1].

Mechanisms of Action in Biological Systems
Butylguanidine and its extended alkylguanidine derivatives exhibit a multi-target mechanism of

action, making them particularly valuable in the development of novel antibacterial agents and

enzyme inhibitors[2].

Membrane Depolarization (Surfactant-like Activity)
The amphiphilic nature of alkylguanidines allows them to act as cationic surfactants. The

positively charged guanidinium headgroup binds electrostatically to the negatively charged

phospholipid headgroups of bacterial cell membranes. Concurrently, the lipophilic butyl chain

inserts into the hydrophobic lipid bilayer. This dual interaction disrupts membrane integrity,
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leading to rapid depolarization, leakage of intracellular contents, and ultimately, bacterial cell

death[3]. This mechanism is highly resilient against traditional pathways of antimicrobial

resistance[2].

ATP Synthase Inhibition
Beyond membrane disruption, alkylguanidines act as potent competitive inhibitors of cellular

energy machinery. They specifically target the F1​catalytic domain of ATP synthase. The

guanidinium group mimics the natural arginine residues involved in phosphate binding,

effectively blocking both ATP hydrolysis and ATP synthesis[4]. This targeted energy depletion is

highly synergistic with the physical membrane disruption.
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Diagram 1: Dual-action biological mechanism of alkylguanidines targeting membranes and ATP

synthase.

Experimental Protocol: Synthesis of Butylguanidine
Monohydrochloride
The synthesis of highly pure butylguanidine monohydrochloride requires precise control

over nucleophilic addition to prevent the formation of di- or tri-substituted byproducts. The

following self-validating protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride as a

superior guanylating agent compared to volatile cyanamide[5].
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Step-by-Step Methodology
Reagent Preparation & Activation:

Action: Suspend 1.0 equivalent of 1H-pyrazole-1-carboxamidine hydrochloride in

anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

Causality: Anhydrous conditions are critical. The presence of water can lead to the

competitive hydrolysis of the guanylating agent into urea derivatives, drastically reducing

the atom economy of the reaction.

Nucleophilic Addition:

Action: Cool the suspension to 0°C using an ice bath. Add 1.1 equivalents of n-butylamine

dropwise over 15 minutes.

Causality: The nucleophilic attack of the primary aliphatic amine on the electrophilic

amidine carbon is exothermic. Strict thermal control prevents the over-alkylation and

formation of poly-guanylated side products.

Catalytic Coupling:

Action: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture. Heat the

reaction to 80°C and stir for 6 hours.

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the

n-butylamine, enhancing its nucleophilicity without competing for the electrophilic center,

thereby driving the formation of the guanidinium intermediate[5].

Precipitation & Self-Validating Isolation:

Action: Cool the reaction mixture to room temperature and pour it into a 10-fold excess of

cold diethyl ether while stirring vigorously. Collect the resulting white precipitate via

vacuum filtration.

Causality: This step acts as a self-validating purification system. The highly polar

butylguanidine hydrochloride salt is completely insoluble in non-polar ether and
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precipitates instantly. Unreacted amines, pyrazole byproducts, and residual DMF remain

highly soluble in the ether phase and are washed away.

Recrystallization:

Action: Recrystallize the crude solid from a minimal volume of boiling absolute ethanol to

yield pure 1-butylguanidine monohydrochloride crystals.
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Diagram 2: Step-by-step synthetic workflow for high-purity butylguanidine
monohydrochloride.

Applications in Advanced Drug Development
Synthesis of Alkylguanidino Ureas (AGUs)
Butylguanidine is a primary scaffold for synthesizing AlkylGuanidino Ureas (AGUs). By reacting

butylguanidine with various isocyanates, researchers can generate diverse libraries of AGUs.

These derivatives are currently under intense investigation for their ability to combat multidrug-

resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and

carbapenem-resistant Gram-negative bacteria, often showing synergistic effects when co-

administered with last-resort antibiotics like colistin[3].

Pharmaceutical Formulation Surfactants
Due to its amphiphilic structure, butylguanidine can be utilized as a dual-function excipient in

pharmaceutical formulations. It acts as a cationic surfactant that lowers the surface tension of

aqueous solutions while simultaneously providing preservative (antimicrobial) benefits,

protecting the formulation from bacterial and fungal contamination during its shelf life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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